Benzene-d6
Overview
Description
Benzene-d6, also known as perdeuterobenzene, is a deuterated form of benzene where all six hydrogen atoms are replaced by deuterium atoms. This compound has the molecular formula C6D6 and a molecular weight of 84.1488. It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy due to its non-reactive nature and the absence of hydrogen atoms, which minimizes interference in the spectra .
Mechanism of Action
Target of Action
Benzene-d6, also known as Perdeuterobenzene or D6-Benzene , is a deuterated derivative of benzene . It is primarily used as a solvent in high-resolution Nuclear Magnetic Resonance (NMR) studies due to its high chemical and isotopic purity . Therefore, its primary targets are the molecules being studied in these NMR experiments.
Mode of Action
Instead, it provides a stable, isotopically enriched environment that allows for the precise measurement of the magnetic properties of the target molecules .
Biochemical Pathways
For instance, it can be used to study the metabolism of benzene . Benzene is metabolized into various reactive species (benzene oxide, the benzoquinones, the muconaldehydes, and benzene diolepoxide) and more stable molecules that are excreted in urine .
Pharmacokinetics
Like benzene, it is likely to be highly volatile and rapidly absorbed and distributed in the body .
Result of Action
The primary result of this compound’s action is the facilitation of high-resolution NMR studies. By providing a stable, isotopically enriched environment, it allows for the precise measurement of the magnetic properties of target molecules .
Action Environment
The efficacy and stability of this compound as an NMR solvent can be influenced by various environmental factors. For instance, it is an anhydrous solvent, which minimizes any interference from water peaks, making it useful in performing critical air- and moisture-sensitive NMR analysis . Its Soret coefficient S(T) has been measured by the transient holographic grating technique , indicating that it can be influenced by light exposure. Therefore, careful control of environmental conditions is necessary to ensure the optimal performance of this compound in NMR studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-d6 can be synthesized through several methods, including:
Hydrogen-Deuterium Exchange Method: This involves the exchange of hydrogen atoms in benzene with deuterium atoms from deuterium oxide (heavy water) in the presence of a catalyst such as [Cp*PMe3IrH3][OTf].
Heavy Hydrogenation of Introduced Halogen: This method involves the hydrogenation of halogenated benzene derivatives using deuterium gas.
Polymerization Synthesis Method: This involves the polymerization of deuterated monomers to form this compound.
Industrial Production Methods: In industrial settings, the hydrogen-deuterium exchange method is commonly used due to its efficiency and high yield. The reaction typically takes place in a heavy-wall pressure bottle at elevated temperatures (around 200°C) and involves multiple cycles of reaction and separation to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Benzene-d6 undergoes similar chemical reactions as benzene, including:
Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The presence of deuterium atoms can influence the reaction rate and the distribution of products.
Oxidation and Reduction Reactions: this compound can be oxidized to form deuterated phenol or reduced to form deuterated cyclohexane.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Sulfur trioxide or fuming sulfuric acid is used to introduce a sulfonic acid group.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions are deuterated derivatives of benzene, such as deuterated nitrobenzene, deuterated phenol, and deuterated cyclohexane .
Scientific Research Applications
Benzene-d6 is widely used in scientific research due to its unique properties:
Biology: this compound is used in the study of biological molecules and their interactions, particularly in the field of structural biology.
Medicine: It is used in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Comparison with Similar Compounds
Benzene (C6H6): The non-deuterated form of benzene, which is more reactive and produces hydrogen signals in NMR spectroscopy.
Toluene-d8 (C7D8): A deuterated form of toluene, used as a solvent in NMR spectroscopy.
Chloroform-d (CDCl3): A deuterated form of chloroform, also used as a solvent in NMR spectroscopy.
Uniqueness of Benzene-d6: this compound is unique due to its complete deuteration, which eliminates hydrogen signals in NMR spectroscopy, providing a clear and interference-free spectrum. This makes it particularly valuable in the analysis of complex organic molecules and in the study of reaction mechanisms .
Properties
IUPAC Name |
1,2,3,4,5,6-hexadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037769 | |
Record name | Benzene-D6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with an aromatic odor; [NTP] | |
Record name | Benzene-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13650 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1076-43-3 | |
Record name | Benzene-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,3,4,5,6-d6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2,3,4,5,6-d6 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene-D6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H6)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzene-d6?
A1: this compound has the molecular formula C6D6 and a molecular weight of 84.16 g/mol.
Q2: How does the deuteration in this compound affect its spectroscopic properties compared to benzene?
A2: Deuteration leads to isotopic shifts in various spectroscopic techniques. For instance, the C-D stretching vibrations in this compound occur at lower frequencies compared to the C-H stretches in benzene, observable in infrared (IR) spectroscopy [, ]. Similarly, differences are observed in Nuclear Magnetic Resonance (NMR) spectroscopy due to the different nuclear spin properties of deuterium (spin = 1) compared to hydrogen (spin = 1/2) [, , , ].
Q3: Can this compound be distinguished from benzene using mass spectrometry?
A3: Yes, mass spectrometry can differentiate between this compound and benzene due to their distinct mass-to-charge ratios [].
Q4: Is this compound compatible with commonly used solvents?
A4: this compound exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and dichloromethane. [, , , , , ]
Q5: How is this compound employed in Nuclear Magnetic Resonance (NMR) spectroscopy?
A6: this compound is widely used as a solvent in NMR spectroscopy. Its deuterated nature minimizes interference from solvent signals in 1H NMR spectra, allowing for clearer observation of solute signals [, , , , , , ].
Q6: Can you elaborate on the use of this compound in studying molecular dynamics and interactions?
A7: this compound plays a crucial role in studying molecular dynamics using NMR. Researchers utilize techniques like 2H solid-state NMR to investigate the rotational motion and phase transitions of this compound confined in porous materials like mesoporous silica [, , ]. These studies provide valuable insights into the behavior of molecules in confined environments.
Q7: Beyond NMR, what other applications utilize this compound?
A8: this compound finds use in studying vibrational energy relaxation processes using techniques like Raman spectroscopy. For example, researchers have investigated how the confinement of this compound in nanoporous silica glasses affects its vibrational and rotational relaxation times [, ]. This helps understand energy transfer processes at the molecular level.
Q8: Can this compound participate in catalytic reactions?
A9: While not a catalyst itself, this compound is employed in reactions involving hydrogen isotope exchange (HIE). Researchers have demonstrated that certain osmium-based complexes can promote H/D exchange between this compound and substrates like pyridine, facilitating the deuteration of the substrate [, ].
Q9: What insights does the use of this compound in catalytic H/D exchange reactions provide?
A10: Utilizing this compound as a deuterium source in HIE reactions allows researchers to investigate reaction mechanisms and identify the rate-determining steps [, ]. By analyzing the deuterium incorporation into products, valuable information about the reaction pathway and intermediates can be obtained.
Q10: How do computational studies contribute to our understanding of this compound?
A11: Computational chemistry techniques like Density Functional Theory (DFT) are used to calculate molecular properties, simulate molecular dynamics, and investigate reaction mechanisms involving this compound [, ]. These studies provide valuable insights into the electronic structure, bonding, and reactivity of this compound.
Q11: Can you elaborate on the use of computational methods in studying this compound in inclusion compounds?
A12: Computational tools help determine the preferred orientation and dynamics of this compound within inclusion compounds like calixarene capsules []. By combining experimental data with computational modeling, researchers can elucidate the host-guest interactions and the factors governing guest molecule behavior within confined spaces.
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